molecular formula C20H21N3OS2 B11172697 2-(ethylsulfanyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

2-(ethylsulfanyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11172697
M. Wt: 383.5 g/mol
InChI Key: OVQHKDCZTTTWFC-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a thiadiazole ring, a benzamide group, and an ethylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common route includes the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the benzamide group and the ethylsulfanyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thiadiazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

2-(ethylsulfanyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
  • 2-(ethylsulfanyl)-1-phenylethan-1-one
  • 2-ethylsulfanyl-5-(3-iodo-prop-2-ynyloxy)-pyrimidine

Uniqueness

Compared to similar compounds, 2-(ethylsulfanyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research.

Properties

Molecular Formula

C20H21N3OS2

Molecular Weight

383.5 g/mol

IUPAC Name

2-ethylsulfanyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C20H21N3OS2/c1-2-25-17-13-7-6-12-16(17)19(24)21-20-23-22-18(26-20)14-8-11-15-9-4-3-5-10-15/h3-7,9-10,12-13H,2,8,11,14H2,1H3,(H,21,23,24)

InChI Key

OVQHKDCZTTTWFC-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)CCCC3=CC=CC=C3

Origin of Product

United States

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